

# 3-tert-Butyl-2-hydroxybenzaldehyde chemical properties

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## Compound of Interest

Compound Name: 3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No.: B1333914

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## An In-depth Technical Guide to the Chemical Properties of 3-tert-Butyl-2-hydroxybenzaldehyde

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3-tert-Butyl-2-hydroxybenzaldehyde** (CAS No. 24623-65-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Physical Properties

**3-tert-Butyl-2-hydroxybenzaldehyde**, also known as 3-tert-Butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde structure substituted with a hydroxyl group at position 2 and a bulky tert-butyl group at position 3.<sup>[1][2]</sup> This specific arrangement of functional groups, particularly the ortho-hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its chemical behavior and stability.<sup>[1][2]</sup> The presence of the sterically demanding tert-butyl group impacts its steric and electronic properties, often leading to enhanced selectivity in reactions.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **3-tert-Butyl-2-hydroxybenzaldehyde**

Property	Value	Source(s)
IUPAC Name	3-tert-butyl-2-hydroxybenzaldehyde	[3]
Synonyms	3-tert-Butylsalicylaldehyde	[4]
CAS Number	24623-65-2	[3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[3][4]
Molecular Weight	178.23 g/mol	[3]
Appearance	Light yellow liquid/oil	[5]
Boiling Point	78-79 °C at 1 mmHg	[5]
Density	1.041 g/mL at 25 °C	[5]
Refractive Index (n <sub>20</sub> /D)	1.544	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
InChI	1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3	[3]
InChIKey	ROILLNJICXGZQQ-UHFFFAOYSA-N	[3]
SMILES	CC(C)(C)c1cccc(C=O)c1O	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-tert-Butyl-2-hydroxybenzaldehyde**.

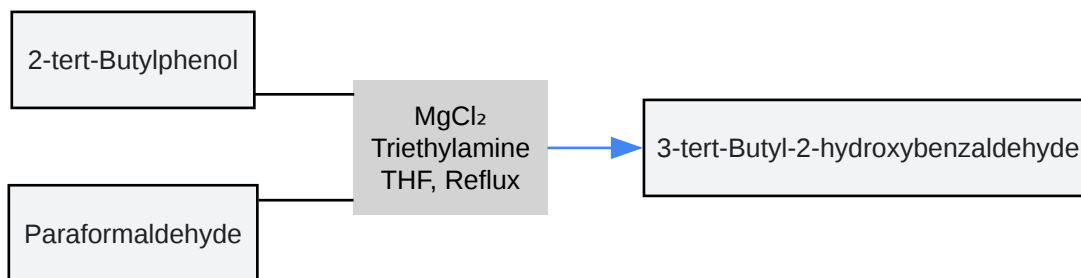
Table 2: Spectroscopic Data for **3-tert-Butyl-2-hydroxybenzaldehyde**

Technique	Data	Source(s)
$^1\text{H}$ -NMR (300 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm): 1.44 (s, 9H, $3\times\text{CH}_3$ ), 6.97 (t, $J=7.5$ Hz, 1H, HAr), 7.41 (dd, $J=1.5$ Hz, $J=7.5$ Hz, 1H, HAr), 7.54 (dd, $J=1.2$ Hz, $J=7.5$ Hz, 1H, HAr), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH)	[5][6]
FTIR Spectroscopy	Spectra available. Data is typically collected on instruments like the Bruker Tensor 27 FT-IR using Neat or ATR-Neat techniques.	[3]
Raman Spectroscopy	Spectra available. Data is typically collected on instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.	[3]

## Synthesis and Reactivity

### Synthesis

**3-tert-Butyl-2-hydroxybenzaldehyde** can be synthesized from 2-tert-butylphenol. A common method is the formylation of 2-tert-butylphenol using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[2][5][6] This reaction typically proceeds under reflux in a solvent such as tetrahydrofuran (THF).[5][6]



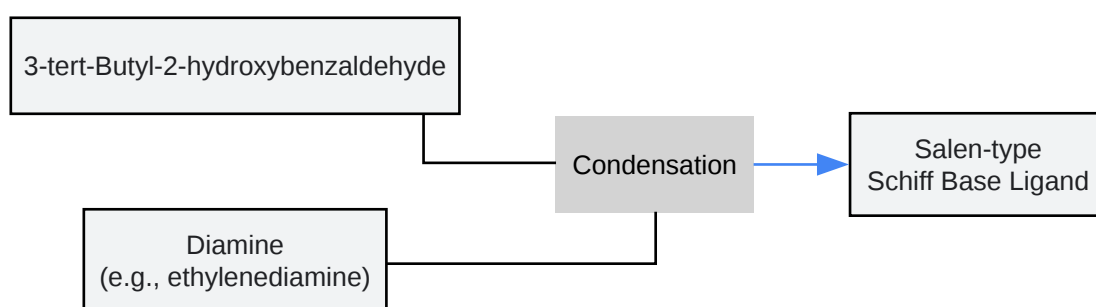
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Caption: Synthesis of **3-tert-Butyl-2-hydroxybenzaldehyde**.

## Reactivity and Applications

**3-tert-Butyl-2-hydroxybenzaldehyde** is a versatile intermediate in organic synthesis.<sup>[1][6]</sup> Its unique structure makes it a valuable precursor for a variety of more complex molecules.<sup>[1]</sup>

- **Ligand Synthesis:** A primary application is in the synthesis of specialized ligands, particularly Schiff bases.<sup>[1][2]</sup> It readily condenses with primary amines, such as diamines, to form salen-type ligands. These ligands are widely used in coordination chemistry to form stable complexes with various transition metals.<sup>[1]</sup>



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Caption: General formation of a Salen-type Schiff Base.

- **Catalysis:** The metal complexes derived from these Schiff base ligands are effective catalysts for a wide range of organic transformations, including important asymmetric syntheses.<sup>[1]</sup> The demand for enantioselective synthesis in the pharmaceutical industry makes these catalysts highly valuable.<sup>[1]</sup>
- **Pharmaceutical Intermediates:** The compound serves as a key pharmaceutical intermediate.<sup>[1][6]</sup> Derivatives synthesized from this aldehyde have demonstrated potential biological activities, including promising antibacterial properties.<sup>[1]</sup> Its structure is a valuable scaffold in drug discovery and development.<sup>[1]</sup>
- **Material Science:** It also finds use in material science, particularly as a component in polymer stabilizers.<sup>[1]</sup> Its derivatives can help protect polymers from degradation caused by heat and light, thereby extending the material's lifespan.<sup>[1]</sup>

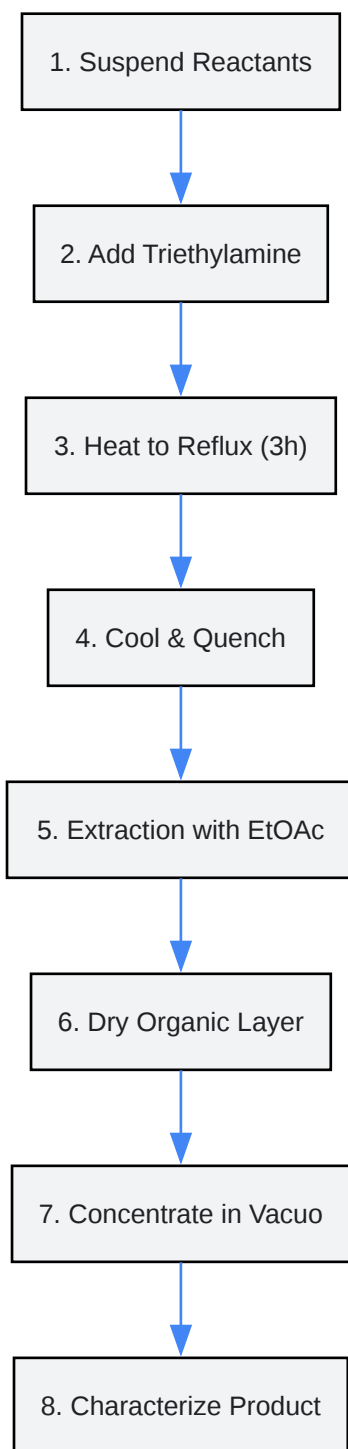
## Experimental Protocols

### Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde[6][7]

This protocol is based on the Duff reaction modification.

Materials and Equipment:

- 2-tert-Butylphenol
- Magnesium chloride (anhydrous)
- Paraformaldehyde
- Triethylamine
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator



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Caption: Workflow for the synthesis of the title compound.

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in anhydrous THF (120 mL).
- Stir the suspension at room temperature.
- Add triethylamine (8.35 mL, 60 mmol) dropwise to the stirred suspension.
- Heat the reaction mixture to reflux and maintain with continuous stirring for 3 hours. An orange-colored suspension will form.
- After cooling to room temperature, the reaction is quenched.
- The crude product is extracted with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl may be added to break it.
- Combine the organic layers and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting product is a light yellow oil, which typically does not require further purification. The yield is approximately 90%. Note: The product may darken to a green color upon storage.

## Safety and Handling

**3-tert-Butyl-2-hydroxybenzaldehyde** is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Warning	[3]
Pictogram	GHS07 (Exclamation Mark)	[3]
Hazard Classifications	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)	[3]
Hazard Statements (H-Codes)	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3]
Precautionary Statements (P-Codes)	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Personal Protective Equipment (PPE)	Eyeshields, gloves, N95 dust mask (US) or equivalent.	
Storage	Store in a cool, dry, well- ventilated area.	[5]



Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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